Molecular Weight and Structural Comparison vs. N-Methyl Analog
2-Methyl-4-(1H-pyrazol-4-yl)but-3-yn-2-ol has a molecular weight of 150.18 g/mol , which is 14.02 g/mol lower than its N-methyl analog, 2-methyl-4-(1-methyl-1H-pyrazol-4-yl)but-3-yn-2-ol (molecular weight 164.2 g/mol) [1]. This difference arises from the presence of a free NH on the pyrazole ring in the target compound, compared to an N-methyl group in the analog. This structural variation can impact hydrogen bonding, solubility, and metabolic stability [2].
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 150.18 g/mol |
| Comparator Or Baseline | 2-methyl-4-(1-methyl-1H-pyrazol-4-yl)but-3-yn-2-ol (164.2 g/mol) |
| Quantified Difference | 14.02 g/mol lower |
| Conditions | Calculated molecular weight based on molecular formula |
Why This Matters
The lower molecular weight and free NH group offer distinct advantages for medicinal chemistry campaigns focused on optimizing ligand efficiency and oral bioavailability.
- [1] Chemsrc. 2-methyl-4-(1-methyl-1H-pyrazol-4-yl)but-3-yn-2-ol (CAS 39806-92-3) Physicochemical Properties. Accessed 2026. View Source
- [2] CORD-19. (n.d.). Structure-Activity Relationship of Pyrazolone Derivatives. Retrieved from pubannotation.org. View Source
